molecular formula C12H15N5O2 B13418688 trans-Zeatin-O-acetyl

trans-Zeatin-O-acetyl

Cat. No.: B13418688
M. Wt: 261.28 g/mol
InChI Key: DNJFFGXAGLZNBB-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Zeatin-O-acetyl: is a derivative of trans-zeatin, a type of cytokinin, which is a class of plant hormones that promote cell division and growth. Cytokinins play a crucial role in various plant growth and development processes, including cell division, shoot and root growth, and leaf senescence. This compound is specifically known for its role in enhancing the biosynthesis of certain compounds in plants, such as 2-acetyl-1-pyrroline, which contributes to the aroma of fragrant rice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-acetyl typically involves the acetylation of trans-zeatin. This can be achieved through the reaction of trans-zeatin with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-Zeatin-O-acetyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-Zeatin-O-acetyl is used as a model compound to study the behavior of cytokinins and their derivatives. It helps in understanding the chemical properties and reactivity of cytokinins .

Biology: In biological research, this compound is used to study plant growth and development. It is particularly useful in research on plant responses to abiotic stresses, such as drought and low temperatures .

Medicine: While its primary applications are in plant biology, there is ongoing research into the potential medicinal uses of cytokinins and their derivatives, including this compound. These compounds are being investigated for their potential anti-aging and anti-cancer properties .

Industry: In the agricultural industry, this compound is used to enhance crop yields and improve the quality of produce. It is particularly effective in enhancing the aroma and flavor of fragrant rice .

Mechanism of Action

trans-Zeatin-O-acetyl exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various growth and development processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and enzyme activity. This results in enhanced cell division, growth, and stress resistance .

Comparison with Similar Compounds

Uniqueness: trans-Zeatin-O-acetyl is unique due to its specific acetylation, which can enhance its stability and bioactivity. This modification allows it to be more effective in certain applications, such as enhancing the aroma of fragrant rice .

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enyl] acetate

InChI

InChI=1S/C12H15N5O2/c1-8(5-19-9(2)18)3-4-13-11-10-12(15-6-14-10)17-7-16-11/h3,6-7H,4-5H2,1-2H3,(H2,13,14,15,16,17)/b8-3+

InChI Key

DNJFFGXAGLZNBB-FPYGCLRLSA-N

Isomeric SMILES

C/C(=C\CNC1=NC=NC2=C1NC=N2)/COC(=O)C

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)COC(=O)C

Origin of Product

United States

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